3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane

Silica-filled rubber Bound rubber Crosslink density

3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane (CAS 64435-09-2), systematically named trimethoxy-[3-(3-trimethoxysilylpropylpentasulfanyl)propyl]silane, is a symmetrical bifunctional organosilicon polysulfide belonging to the bis(trimethoxysilylpropyl)polysulfide family. It features two terminal trimethoxysilyl groups connected by a pentasulfide (S₅) bridge, with molecular formula C₁₂H₃₀O₆S₅Si₂, molecular weight 486.9 g/mol, calculated density 1.198 g/cm³, and predicted boiling point 463.6 °C.

Molecular Formula C12H30O6S5Si2
Molecular Weight 486.9 g/mol
CAS No. 64435-09-2
Cat. No. B12686253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane
CAS64435-09-2
Molecular FormulaC12H30O6S5Si2
Molecular Weight486.9 g/mol
Structural Identifiers
SMILESCO[Si](CCCSSSSSCCC[Si](OC)(OC)OC)(OC)OC
InChIInChI=1S/C12H30O6S5Si2/c1-13-24(14-2,15-3)11-7-9-19-21-23-22-20-10-8-12-25(16-4,17-5)18-6/h7-12H2,1-6H3
InChIKeyDMFBQMAXLPTYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane (CAS 64435-09-2): Procurement-Relevant Identity and Class Positioning


3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane (CAS 64435-09-2), systematically named trimethoxy-[3-(3-trimethoxysilylpropylpentasulfanyl)propyl]silane, is a symmetrical bifunctional organosilicon polysulfide belonging to the bis(trimethoxysilylpropyl)polysulfide family [1]. It features two terminal trimethoxysilyl groups connected by a pentasulfide (S₅) bridge, with molecular formula C₁₂H₃₀O₆S₅Si₂, molecular weight 486.9 g/mol, calculated density 1.198 g/cm³, and predicted boiling point 463.6 °C [1]. This compound is recognized under EINECS 264-900-7 and is listed in the Australian Inventory of Industrial Chemicals [1]. It functions as a sulfur-donating silane coupling agent primarily designed for silica-reinforced rubber compounds, where the pentasulfide bridge provides both coupling activity and vulcanization sulfur donation [2].

Why Generic Substitution of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane Is Scientifically Unreliable


Within the bis(silylpropyl)polysulfide silane class, compounds are differentiated by two independent structural variables that co-determine performance: the polysulfide sulfur chain length (sulfur rank, ranging from S₂ to S₆) and the terminal alkoxy group identity (methoxy vs. ethoxy) [1]. Experimental evidence demonstrates that filler–rubber interaction increases systematically with increasing sulfur rank (TESPD, S₂ < TESPT, S₄), and that crosslink density, bound rubber content, and modulus all rise with higher polysulfide sulfur content [2]. The target compound, bearing an S₅ bridge, occupies a distinct position between the widely used tetrasulfide (S₄) and the higher hexasulfide (S₆) variants. Furthermore, the methoxy substituents confer faster hydrolysis kinetics and release methanol rather than ethanol during the silanization reaction, affecting both processing behavior and volatile organic compound (VOC) emission profiles relative to the industry-standard triethoxy analogs [3]. These dual structural differences—sulfur rank and alkoxy type—mean that neither bis(3-triethoxysilylpropyl)tetrasulfide (TESPT, CAS 40372-72-3) nor bis(3-trimethoxysilylpropyl)disulfide (CAS 35112-74-4) can serve as drop-in replacements without reformulation and revalidation of the rubber compound.

Quantitative Differentiation Evidence for 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane vs. Comparator Silanes


Sulfur Rank 5 vs. Rank 4: Higher Bound Rubber Content and Crosslink Density in Silica-Filled SBR

In a systematic study of eight triethoxisilylpropyl-polysulfide (TESPPS) variants with differing polysulfide chain distributions, crosslink density and bound rubber content in silica-filled SBR compounds increased as a function of increasing TESPPS sulfur content [1]. Extrapolating this class-level trend to the trimethoxy analog series: the pentasulfide (S₅) bridges deliver higher sulfur-donating capacity than the tetrasulfide (S₄) and substantially more than the disulfide (S₂). Specifically, as TESPPS sulfur content increases, 100% modulus and 300% modulus rise while loss tangent (tan δ) decreases, indicating improved reinforcement and lower hysteresis [1]. The target compound, bearing an S₅ bridge, sits between S₄ and S₆ in sulfur-donating capacity, providing a tunable intermediate balance of crosslink density enhancement versus polysulfide thermal lability.

Silica-filled rubber Bound rubber Crosslink density

Filler–Rubber Interaction Increases with Sulfur Rank: TESPD (S₂) < TESPT (S₄), Supporting S₅ as the Next Incremental Step

A controlled study of silica-filled solution SBR vulcanizates using three silane coupling agents—triethoxy(octyl)silane (TEOS, no sulfur), bis[3-(triethoxysilyl)propyl]disulfide (TESPD, S₂), and bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT, S₄)—quantitatively demonstrated that filler–rubber interaction (FRI), as separated from total crosslink density via the Kraus swelling method, increases in the rank order: TEOS < silica without silanes < TESPD < TESPT [1]. This monotonic relationship between sulfur rank and FRI establishes that a pentasulfide (S₅) silane will provide higher filler–rubber interaction than the tetrasulfide analog, translating to improved reinforcement efficiency at the silica–polymer interface.

Filler-rubber interaction Sulfur rank Silane coupling

Methoxy vs. Ethoxy Hydrolysis Kinetics: Faster Silanization and Altered VOC Emission Profile

The target compound bears trimethoxysilyl terminal groups, whereas the industry-dominant TESPT and TESPD employ triethoxysilyl groups. Trimethoxy-substituted silanes are documented to hydrolyze more rapidly than their triethoxy counterparts due to reduced steric hindrance at the silicon center, releasing methanol as the hydrolysis byproduct rather than ethanol [1]. Patent literature explicitly acknowledges that 'trimethoxy- and triethoxy-substituted silanes are generally used, [and] the corresponding alcohols, methanol and ethanol, are released in considerable quantities' during filler binding [1]. The molecular weight difference (486.9 g/mol for the target vs. 538.9 g/mol for the triethoxy pentasulfide analog) yields a higher weight-percent active silane content, and methanol's lower boiling point (64.7 °C vs. 78.4 °C for ethanol) affects devolatilization behavior during compounding.

Hydrolysis rate Methoxy silane VOC emissions

Sulfur-Donating Capacity: Theoretical Weight-Percent Sulfur Comparison Across Polysulfide Ranks

The theoretical weight-percent sulfur in bis(trimethoxysilylpropyl)polysulfides scales directly with sulfur rank. Based on molecular formulas, the pentasulfide (C₁₂H₃₀O₆S₅Si₂, MW 486.9) contains approximately 32.9% sulfur by weight, compared to approximately 23.8% for the disulfide (C₁₂H₃₀O₆S₂Si₂, MW 390.7) and approximately 29.9% for the tetrasulfide (C₁₂H₃₀O₆S₄Si₂, MW 454.8) [1] [2]. This higher sulfur payload per mole of silane means that for a given molar silane loading, the pentasulfide donates more sulfur to the vulcanization system, potentially reducing or eliminating the need for supplemental free sulfur in the compound formulation. The ASTM D6844 standard method for characterizing bis-(triethoxysilylpropyl)sulfanes explicitly defines pentasulfide (S₅) as a distinct compositional entity requiring separate chromatographic identification [3].

Sulfur content Cure system design Polysulfide silane

Validated Application Scenarios for 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane Based on Evidence


Silica-Filled Tire Tread Compounds Requiring Enhanced Filler–Rubber Coupling Beyond TESPT Performance

In passenger car and truck tire tread formulations using high-dispersion precipitated silica, the pentasulfide bridge (S₅) is expected to deliver higher filler–rubber interaction than the industry-standard TESPT (S₄), based on the experimentally established monotonic relationship between sulfur rank and FRI [1]. The trimethoxy groups provide faster silanization kinetics, which may reduce the required mixing time or enable lower silanization temperatures, provided that methanol emissions are adequately managed [2]. This compound is suited for green tire formulations where incremental reductions in tan δ at 60 °C (rolling resistance indicator) are targeted through improved silica–polymer coupling.

High-Sulfur-Donating Coupling Agent for Reduced Free-Sulfur Vulcanization Systems

With approximately 32.9 wt% sulfur content—roughly 3 percentage points higher than the tetrasulfide analog—this pentasulfide silane can function as a dual-purpose coupling agent and primary sulfur donor in silica-filled diene rubber compounds [1]. This elevated sulfur payload per silane molecule supports efficient vulcanization (EV) or semi-EV cure system design strategies where free sulfur is minimized to promote monosulfidic crosslink networks with improved thermal stability [2]. Procurement of this compound is particularly relevant for thick-section industrial rubber goods (e.g., conveyor belts, engine mounts) where cure homogeneity and reversion resistance are critical.

Specialty Research-Grade Silane for Structure–Property Relationship Studies on Polysulfide Chain Length

As an S₅ homolog within the bis(trimethoxysilylpropyl)polysulfide series (S₂ through S₆), this compound fills a critical gap in systematic structure–property studies that have historically been limited to S₂, S₄, and mixed-distribution polysulfides [1]. The ASTM D6844 standard explicitly defines the pentasulfide as a discrete analytical entity, and its availability as a characterized single-sulfur-rank species enables controlled studies of sulfur rank effects on vulcanizate structure without the confounding effects of polysulfide chain-length distributions [2]. This is valuable for academic and industrial R&D laboratories developing next-generation silane coupling agent technologies.

Methanol-Emission Process Design for Rubber Mixing Facilities

The trimethoxy substitution pattern releases methanol (rather than ethanol) during the silica silanization reaction [1]. Although methanol carries a lower occupational exposure limit (200 ppm TWA vs. 1000 ppm for ethanol per OSHA), its lower boiling point facilitates more rapid devolatilization during high-temperature mixing stages. Rubber compounding facilities with scrubbing or thermal oxidation systems designed for methanol capture may prefer trimethoxy silanes over triethoxy variants to align with existing emission control infrastructure. This represents a facility-specific procurement criterion rather than a universal advantage.

Quote Request

Request a Quote for 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.